molecular formula C13H10Cl2N2O2 B14362481 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea

3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea

Cat. No.: B14362481
M. Wt: 297.13 g/mol
InChI Key: QOKJRMGUZXIJAM-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 2,3-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce amines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-1-hydroxy-1-phenylurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-7-4-8-11(12(10)15)16-13(18)17(19)9-5-2-1-3-6-9/h1-8,19H,(H,16,18)

InChI Key

QOKJRMGUZXIJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)NC2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

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